(Cyclopenta-1,3-dien-1-yl)cyclohexane
Description
Structure
3D Structure
Properties
CAS No. |
52274-31-4 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-ylcyclohexane |
InChI |
InChI=1S/C11H16/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8,10H,1-3,6-7,9H2 |
InChI Key |
AQHXALDLCNTRII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclopenta 1,3 Dien 1 Yl Cyclohexane and Analogous Systems
Regioselective and Stereoselective Synthesis of Cyclohexyl-Substituted Cyclopentadienes
The precise control over the placement of substituents on the cyclopentadiene (B3395910) ring is paramount for tailoring the properties of the resulting molecules and their subsequent applications. Various strategies have been developed to achieve this, ranging from classical organic reactions to modern transition-metal-catalyzed transformations.
Nucleophilic Addition Strategies to Fulvene (B1219640) Intermediates
Fulvenes, with their exocyclic double bond, serve as excellent electrophilic precursors for the synthesis of substituted cyclopentadienes. Nucleophilic addition to the exocyclic carbon of a fulvene, followed by protonation or quenching, can introduce a wide variety of substituents. In the context of synthesizing cyclohexyl-substituted cyclopentadienes, 6-cyclohexylfulvene (B8532019) would be a key intermediate. The reaction of this fulvene with a suitable nucleophile would lead to the desired product.
The reactivity of fulvenes is highly dependent on the substituents at the exocyclic C6 position. Electron-donating groups increase the electron density of the fulvene π-system, enhancing its nucleophilicity, while electron-withdrawing groups make the exocyclic carbon more susceptible to nucleophilic attack. acs.org The choice of nucleophile is critical for the success of this strategy. Organometallic reagents, such as organolithium or Grignard reagents, are commonly employed. For instance, the treatment of a 6-substituted fulvene with a nucleophile can lead to the formation of a cyclopentadienyl (B1206354) anion, which can then be protonated to yield the substituted cyclopentadiene. jocpr.com
A notable example involves the treatment of 6-tert-butylfulvene with lithium diethylamine, which, after work-up, yields neopentylcyclopentadiene in 83% yield. jocpr.com This demonstrates the feasibility of introducing bulky alkyl groups, analogous to a cyclohexyl group, via this methodology. The stereoselectivity of the addition can be influenced by the steric bulk of both the nucleophile and the substituents on the fulvene ring.
Palladium-Catalyzed Cycloadditions and Annulations for Substituted Cyclopentadienes
Palladium catalysis has emerged as a versatile tool for the construction of five-membered rings. While direct palladium-catalyzed synthesis of cyclopentadienes is less common, formal [3+2] cycloadditions of vinylcyclopropanes with various partners provide a powerful route to highly substituted cyclopentanes, which can be precursors to cyclopentadienes. nih.gov This methodology allows for the formation of multiple stereocenters in a single step with high levels of control. nih.govresearchgate.net
The mechanism typically involves the oxidative addition of a palladium(0) catalyst to the vinylcyclopropane, generating a π-allyl palladium intermediate. This intermediate then acts as a 1,3-dipole and reacts with a suitable acceptor, such as an electron-deficient olefin, to form the cyclopentane (B165970) ring. nih.gov The development of chiral ligands for the palladium catalyst has enabled enantioselective versions of this reaction, providing access to enantioenriched cyclopentane derivatives. nih.gov
While this method directly yields cyclopentanes, subsequent functionalization, such as elimination reactions, could potentially lead to the formation of the desired cyclopentadiene ring system. The broad substrate scope and high stereoselectivity of palladium-catalyzed cycloadditions make this an attractive, albeit indirect, approach for the synthesis of complex substituted cyclopentadienes.
Gold-Catalyzed Migratory Cycloisomerization Pathways for Substituted Cyclopentadienes
Gold catalysis has revolutionized the synthesis of complex organic molecules, and the formation of substituted cyclopentadienes is no exception. Gold(I) catalysts have been shown to be highly effective in promoting the cycloisomerization of vinylallenes to yield highly substituted cyclopentadienes. rsc.org This transformation is proposed to proceed through a Nazarov-like cyclization, where the gold catalyst activates the allene (B1206475) moiety, facilitating the cyclization and subsequent rearrangements to form the stable cyclopentadiene ring. acs.orggoogle.com
This methodology offers excellent regioselectivity and can be applied to a wide range of substrates, including those with sensitive functional groups, due to the mild reaction conditions. rsc.org For example, the gold-catalyzed migratory cycloisomerization of silyl-substituted vinylallenes provides a regioselective route to crowded cyclopentadienes. acs.orggoogle.comgoogle.com The reaction is believed to involve a sequence of events including a Nazarov-like cyclization followed by silyl (B83357) and hydrogen rearrangements. acs.orggoogle.com
The scope of this reaction is broad, tolerating various aryl and alkyl substituents on the vinylallene precursor. The use of different phosphine (B1218219) ligands on the gold catalyst can influence the efficiency of the reaction for different substrates. rsc.org
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Aryl-substituted vinylallene | [AuCl(PPh3)]/AgSbF6 | CH2Cl2 | 25 | 75-95 | google.com |
| Silyl-substituted vinylallene | [IPrAu(MeCN)]SbF6 | 1,2-DCE | 60 | 60-85 | acs.orggoogle.com |
This table presents representative data and is not exhaustive.
Cobalt-Catalyzed C-C Activation and Ring Expansion for Substituted Cyclopentadienes
In recent years, first-row transition metals have gained prominence as catalysts in organic synthesis due to their abundance and unique reactivity. Cobalt, in particular, has been successfully employed in the synthesis of multisubstituted cyclopentadienes through the activation of carbon-carbon bonds. A notable example is the cobalt-catalyzed C-C bond activation of cyclopropenes and their subsequent ring expansion with internal alkynes. libretexts.org
This method provides a divergent approach to cyclopentadiene isomers, with the product distribution being dependent on the reaction temperature. libretexts.org The reaction proceeds without the need for pre-activation of the catalyst or the use of reducing agents. Mechanistic studies suggest a pathway involving the oxidative addition of the cyclopropene (B1174273) to the cobalt catalyst, followed by alkyne insertion and a 1,5-ester shift. libretexts.org This strategy allows for the efficient and selective construction of complex cyclopentadiene frameworks.
Cobalt catalysis also plays a significant role in C-H activation reactions, which can be a powerful tool for the functionalization of organic molecules. wikipedia.orgwordpress.com While not a direct ring-forming reaction, cobalt-catalyzed C-H functionalization could be envisioned as a method for introducing substituents onto a pre-existing cyclopentadiene ring.
| Cyclopropene Substrate | Alkyne Substrate | Catalyst | Solvent | Temperature (°C) | Product Isomer Ratio | Total Yield (%) | Reference |
| Methyl 2-phenyl-1-cyclopropene-1-carboxylate | Diphenylacetylene | Co(acac)2 | 1,4-Dioxane | 80 | A:B = >95:5 | 85 | libretexts.org |
| Methyl 2-phenyl-1-cyclopropene-1-carboxylate | Diphenylacetylene | Co(acac)2 | 1,4-Dioxane | 120 | A:B = <5:95 | 82 | libretexts.org |
This table illustrates the temperature-dependent selectivity of the cobalt-catalyzed reaction.
Development of Green Chemistry Syntheses for Substituted Cyclopentadienes
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For the synthesis of substituted cyclopentadienes, several strategies align with these principles.
One of the most significant green advancements is the use of solvent-free reactions. For example, the Diels-Alder reaction of in-situ generated cyclopentadiene with various dienophiles can be carried out by simply heating a mixture of dicyclopentadiene (B1670491) and the dienophile. acs.orggoogle.com This approach eliminates the need for solvents and avoids the handling of the noxious and hazardous cyclopentadiene monomer. google.com The dicyclopentadiene cracks at elevated temperatures to provide the cyclopentadiene monomer, which is then consumed in the cycloaddition reaction. google.com
Catalysis is a cornerstone of green chemistry, and the transition-metal-catalyzed methodologies discussed in the previous sections often offer greener alternatives to stoichiometric reagents. The high efficiency and selectivity of gold and cobalt catalysts, for example, can lead to higher atom economy and reduced waste generation. acs.orglibretexts.org Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as cycloadditions and isomerizations, are inherently greener.
Furthermore, the development of synthetic methods that utilize readily available and renewable starting materials is a key aspect of green chemistry. While not extensively explored for (Cyclopenta-1,3-dien-1-yl)cyclohexane specifically, the use of biomass-derived starting materials for the synthesis of cyclopentadiene precursors is an area of active research.
| Green Chemistry Principle | Application in Cyclopentadiene Synthesis |
| Waste Prevention | High-yield catalytic reactions with minimal byproducts. |
| Atom Economy | Cycloaddition and isomerization reactions that incorporate most of the reactant atoms into the product. |
| Less Hazardous Chemical Syntheses | Avoiding the isolation of hazardous cyclopentadiene monomer through in-situ generation. |
| Safer Solvents and Auxiliaries | Development of solvent-free reaction conditions. |
| Catalysis | Use of highly efficient and selective transition-metal catalysts (e.g., Au, Co, Pd) to replace stoichiometric reagents. |
Reactivity Profiles and Mechanistic Investigations of Cyclopenta 1,3 Dien 1 Yl Cyclohexane Derivatives
Cycloaddition Reactions: Diels-Alder Chemistry of Cyclopentadiene (B3395910) Derivatives
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for constructing six-membered rings with high stereocontrol. wiley-vch.de Derivatives of (Cyclopenta-1,3-dien-1-yl)cyclohexane, featuring the highly reactive cyclopentadiene moiety, are excellent substrates for this [4+2] cycloaddition. The inherent s-cis conformation of the cyclopentadiene ring makes it an exceptionally reactive diene. libretexts.orglibretexts.org
The Diels-Alder reaction is classically defined as a concerted, pericyclic process, meaning it is believed to occur in a single step through a cyclic transition state without the formation of intermediates. wikipedia.org This mechanism is thermally allowed under the Woodward-Hoffmann rules for orbital symmetry.
However, the degree of concertedness has been a subject of detailed investigation. While most reactions exhibit stereospecific syn addition, computational studies have explored the possibility of transient diradical intermediates. wikipedia.org A key finding is that the synchronicity of bond formation can be significantly influenced by substituents and, notably, by the presence of catalysts. Theoretical investigations into the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and methyl acrylate (B77674) have shown that the formation of the two new carbon-carbon sigma bonds is asynchronous. nih.govresearchgate.net In the presence of aluminum trichloride (B1173362) (AlCl₃), one bond forms significantly faster than the other in the transition state. nih.gov This asynchronicity arises from the polarization of the dienophile upon coordination with the Lewis acid. wikipedia.orgnih.gov Despite this asynchronicity, the reaction is still typically considered to be a concerted process, as opposed to a stepwise mechanism involving a stable intermediate. nih.gov
The predictive power of the Diels-Alder reaction stems from its high degree of selectivity. Two key aspects are stereoselectivity (the relative orientation of substituents in the product) and regioselectivity (the orientation of addition between an unsymmetrical diene and dienophile).
Stereoselectivity: Diels-Alder reactions involving cyclopentadiene are renowned for following the Alder endo rule . stackexchange.comlumenlearning.com This rule states that the kinetic product—the one that forms fastest—is typically the endo isomer. stackexchange.commasterorganicchemistry.com This preference is attributed to favorable "secondary orbital interactions" in the transition state, where the π-system of an activating substituent on the dienophile (like a carbonyl group) overlaps with the developing π-bond of the diene. stackexchange.comlongdom.orgnih.gov The endo product, however, is often the thermodynamically less stable isomer due to greater steric hindrance compared to the exo product. masterorganicchemistry.comproquest.comwikipedia.org Consequently, under conditions of thermodynamic control (higher temperatures, longer reaction times), the more stable exo isomer may be the major product as the reaction becomes reversible. wikipedia.orgmasterorganicchemistry.com
Regioselectivity: When a substituted cyclopentadiene derivative reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The outcome is largely governed by electronic effects, as described by frontier molecular orbital (FMO) theory. wikipedia.orgresearchgate.net For normal-demand Diels-Alder reactions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. The reaction proceeds to favor the regioisomer that allows for the best overlap between the orbitals with the largest coefficients. wikipedia.org This generally leads to the formation of "ortho" and "para" substituted products, while "meta" products are disfavored. masterorganicchemistry.com For instance, in reactions with 1-substituted cyclopentadienes, the substituent directs the dienophile primarily to the C4 position, whereas 2-substituted cyclopentadienes favor addition where the new bond forms at the C1 position. mdpi.comacs.org
| Dienophile | Conditions | Endo:Exo Ratio | Control Type |
|---|---|---|---|
| Maleic Anhydride | Room Temperature | Predominantly Endo | Kinetic |
| Furan | 81 °C, long duration | Predominantly Exo | Thermodynamic |
| Self-dimerization | 23 °C | Endo only | Kinetic |
| Self-dimerization | 200 °C, 2 days | 4:1 | Thermodynamic |
| Methacrolein (Catalyzed) | -78 °C, Chiral Catalyst | 9:91 | Kinetic |
The rate and efficiency of the Diels-Alder reaction are highly sensitive to the electronic and steric properties of substituents on both the diene and dienophile. libretexts.org
Electronic Factors: The reaction rate is dramatically accelerated when the electronic characters of the reactants are complementary. masterorganicchemistry.com
Normal Electron-Demand: This is the most common scenario, where the reaction is fastest between an electron-rich diene and an electron-poor dienophile. libretexts.orgmasterorganicchemistry.com Therefore, electron-donating groups (EDGs) such as alkyl or alkoxy groups on the cyclopentadiene ring increase its HOMO energy and enhance reactivity. researchgate.netmasterorganicchemistry.com Conversely, electron-withdrawing groups (EWGs) like carbonyl, cyano, or nitro groups on the dienophile lower its LUMO energy, making it more reactive. masterorganicchemistry.com
Inverse Electron-Demand: In this less common case, the electronic roles are reversed. An electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgnih.gov This can be achieved by placing EWGs on the cyclopentadiene ring.
Steric Factors: Steric hindrance can significantly impact reactivity and selectivity. masterorganicchemistry.com Bulky substituents on either the diene or dienophile can slow the reaction rate by impeding the approach of the reactants in the required transition state geometry. libretexts.org In substituted cyclopentadienes, substituents at the C5 position (the CH₂ group) can influence the π-facial selectivity, directing the dienophile to attack either the syn or anti face of the diene. longdom.org Computational studies have systematically quantified the impact of substituents at various positions on the cyclopentadiene ring, showing that steric and electronic effects are additive and can be used to predict reaction barriers. nih.gov
| Substituent | Position 1/4 | Position 2/3 | Position 5a (syn) | Position 5b (anti) |
|---|---|---|---|---|
| -CH₃ | -0.1 | -0.1 | +2.1 | +2.1 |
| -F | -1.2 | -1.2 | -3.1 | -3.1 |
| -CF₃ | -1.0 | -1.0 | +1.4 | +1.4 |
To control the absolute stereochemistry of the products, chiral catalysts are employed to facilitate enantioselective Diels-Alder reactions. The most common and effective strategy involves the use of chiral Lewis acids. wiley-vch.descielo.brscispace.com These catalysts coordinate to the dienophile, typically through a carbonyl group or other Lewis basic site. This coordination achieves two primary goals:
Activation: It lowers the LUMO energy of the dienophile, thereby accelerating the reaction rate. nih.gov
Chiral Environment: It creates a sterically defined chiral environment around the dienophile, forcing the diene to approach from one face preferentially, leading to the formation of one enantiomer over the other. scielo.br
A wide array of chiral Lewis acids have been developed for reactions involving cyclopentadiene. Prominent examples include catalysts based on boron, aluminum, titanium, and copper. wiley-vch.descielo.br Chiral oxazaborolidines, in particular, have proven to be exceptionally effective catalysts. nih.govnih.gov When activated by a Brønsted or Lewis acid, these catalysts can mediate highly regio- and enantioselective cycloadditions of substituted cyclopentadienes. nih.govorganic-chemistry.orgacs.orgacs.org For example, a cationic oxazaborolidine catalyst has been used to achieve excellent yields and enantiomeric excesses (>99% ee) in the reaction of ethyl acrylate with mixtures of 1- and 2-substituted cyclopentadienes. organic-chemistry.org
| Dienophile | Catalyst System | Yield (%) | Endo:Exo | ee (%) |
|---|---|---|---|---|
| Methacrolein | Chiral (Acyloxy)boron (CAB) | 85 | 11:89 | 96 (exo) |
| 2-Bromoacrolein | (S)-Tryptophan-derived oxazaborolidine | 95 | - | 99 |
| Ethyl Acrylate | Cationic Oxazaborolidine/C₆F₅CHTf₂ | 95 | >99:1 | >99 |
| 3-Acryloyl-1,3-oxazolidin-2-one | (S,S)-Diazaaluminolide | 94 | - | 94 (97:3 er) |
Pericyclic Rearrangements: Sigmatropic Shifts within Cyclopentadienyl-Cyclohexane Frameworks
Beyond cycloadditions, the cyclopentadiene moiety is susceptible to another class of pericyclic reactions: sigmatropic rearrangements. The most relevant of these is the facile proquest.comscielo.br-sigmatropic hydrogen shift . acs.orglibretexts.orgnih.gov In monosubstituted cyclopentadienes, such as this compound itself or its derivatives, a hydrogen atom can migrate from the C5 position to one of the olefinic carbons.
This rearrangement is rapid at or above room temperature and leads to an equilibrium mixture of isomers. acs.org For a generic monosubstituted cyclopentadiene, this results in a mixture of the 1-substituted and 2-substituted isomers. acs.org This dynamic equilibrium poses a significant challenge for regioselective synthesis, as a Diels-Alder reaction could potentially occur with multiple diene isomers, leading to a mixture of regioisomeric products. acs.orgnih.gov
However, this behavior can be strategically exploited. The rates of the Diels-Alder reaction and the sigmatropic shift can be influenced differently. Lewis acid catalysis, for example, dramatically accelerates the Diels-Alder reaction but typically does not affect the rate of the uncatalyzed proquest.comscielo.br-hydrogen shift. nih.gov This difference in rate enhancement allows for the kinetic trapping of one diene isomer. If one isomer (e.g., the 2-substituted one) is significantly more reactive in the catalyzed Diels-Alder reaction, it can be consumed completely before it has a chance to rearrange, leading to a single regioisomeric product with high selectivity. acs.orgorganic-chemistry.org This principle has been effectively used to achieve highly regio- and enantioselective syntheses starting from equilibrating mixtures of substituted cyclopentadienes. acs.orgorganic-chemistry.org
Organometallic Chemistry of Cyclopenta 1,3 Dien 1 Yl Cyclohexane As a Ligand Precursor
Influence of Cyclohexyl Substituents on Ligand Electronic and Steric Parameters in Metal Complexes
The introduction of a cyclohexyl group onto the cyclopentadienyl (B1206354) ring has a pronounced effect on both the electronic and steric properties of the resulting ligand and its metal complexes. These modifications are crucial as they can significantly influence the reactivity, selectivity, and stability of the complexes in catalytic applications.
The cyclohexyl group, being an alkyl substituent, is generally considered to be electron-donating through an inductive effect. This donation of electron density to the cyclopentadienyl ring increases the electron density at the metal center. This enhanced electron density can, in turn, affect the strength of the bonding with other ligands in the coordination sphere and influence the redox properties of the metal. The electronic effect of a ligand can be quantified using parameters such as the Tolman Electronic Parameter (TEP), which is determined from the CO stretching frequency in a [LNi(CO)₃] complex. While no specific TEP value has been reported for the (Cyclopenta-1,3-dien-1-yl)cyclohexane ligand, it is expected to be indicative of a more electron-donating ligand compared to the unsubstituted cyclopentadienyl ligand.
From a steric perspective, the cyclohexyl group is significantly bulkier than a hydrogen atom. The steric hindrance of a ligand is often quantified by its cone angle, which is the solid angle formed at the metal center that is occupied by the ligand. A larger cone angle indicates greater steric bulk. While the precise cone angle for a monosubstituted cyclohexylcyclopentadienyl ligand is not documented in the available literature, the cone angle for a 1,2,4-tricyclohexylcyclopentadienyl ligand has been reported to be 134.8°. This suggests that even a single cyclohexyl group will impart considerable steric bulk, influencing the coordination geometry around the metal and potentially limiting the accessibility of substrates to the catalytic center. This steric hindrance can be advantageous in certain catalytic reactions by promoting selectivity.
Table 2: Comparison of Cone Angles for Selected Cyclopentadienyl Ligands
| Ligand | Cone Angle (°) |
|---|---|
| Cyclopentadienyl (Cp) | ~110 |
| Pentamethylcyclopentadienyl (Cp*) | 136 |
This table provides a comparative view of ligand steric bulk. Data for the specific this compound ligand is not available in the reviewed literature.
Computational and Theoretical Chemistry Studies on Cyclopenta 1,3 Dien 1 Yl Cyclohexane Systems
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. For systems involving the (Cyclopenta-1,3-dien-1-yl)cyclohexane motif, DFT calculations are particularly useful for studying pericyclic reactions, such as the Diels-Alder cycloaddition, where the cyclopentadiene (B3395910) moiety acts as the diene.
DFT calculations allow researchers to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. rsc.org The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate. For the Diels-Alder reaction, DFT studies have been instrumental in resolving debates over concerted versus stepwise mechanisms. raco.cat Calculations on the parent reaction between 1,3-butadiene (B125203) and ethylene, for instance, have shown that the concerted transition state is significantly lower in energy than any stepwise alternative, supporting a concerted mechanism. raco.cat
In the context of this compound, the cyclopentadiene ring is a highly reactive diene. DFT methods can be employed to model its reaction with various dienophiles. rsc.org These calculations can predict the stereoselectivity (e.g., endo vs. exo products), which is a hallmark of the Diels-Alder reaction. For example, DFT studies on the reaction of 1,3-cyclohexadiene (B119728) have successfully calculated the potential energy profiles for syn and anti additions, determining that syn addition reactions have lower activation energies and are therefore favored. researchgate.net The presence of the cyclohexyl substituent on the cyclopentadiene ring can influence both the reaction rate and the selectivity through steric and electronic effects. DFT calculations can precisely quantify these effects by comparing the transition state energies for different reaction pathways. nih.gov Furthermore, DFT has been used to explore how catalysts, such as pyridines promoting cycloadditions via hydrogen bonding, can influence the reaction's selectivity, providing insights that are crucial for synthetic applications. rsc.org
Table 1: Representative Activation Energies for Diels-Alder Reactions Calculated by DFT
This table is illustrative, showing typical data obtained from DFT studies on related systems.
| Diene | Dienophile | DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |
|---|---|---|---|---|---|
| Buta-1,3-diene | Ethylene | B3LYP | 6-31G* | 23.5 | - |
| Cyclopentadiene | Ethylene | B3LYP | 6-31G** | 17.8 | endo favored |
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic structure of a molecule, which in turn governs its chemical reactivity. wikipedia.org For this compound, analysis focuses on how the electronic properties of the cyclopentadienyl (B1206354) ring are modulated by the attached cyclohexyl group.
The cyclohexyl group is a saturated alkyl substituent and acts as a weak electron-donating group through an inductive effect. This donation of electron density slightly raises the energy of the molecular orbitals of the cyclopentadiene ring, particularly the Highest Occupied Molecular Orbital (HOMO). According to Frontier Molecular Orbital (FMO) theory, the HOMO energy is a critical factor in reactions like the Diels-Alder cycloaddition, where the diene's HOMO interacts with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy generally correlates with increased reactivity towards electron-poor dienophiles.
Quantum chemical calculations can provide detailed information about:
Molecular Orbital Energies and Shapes: Visualizing the HOMO and LUMO allows for a qualitative understanding of reactivity. For alkyl-substituted cyclopentadienes, the HOMO is a π-orbital delocalized over the diene system, and its energy level is a key reactivity index. mdpi.com
Electron Density Distribution: Methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution across the molecule, confirming the electron-donating nature of the cyclohexyl substituent.
Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as the Fukui function, which indicates the most electrophilic and nucleophilic sites within the molecule. mdpi.com
Prediction of Selectivity and Rational Ligand Design through Computational Modeling
The deprotonated form of this compound, the cyclohexylcyclopentadienyl anion, is an important ligand (CpCy) in organometallic chemistry and catalysis. Computational modeling plays a crucial role in predicting the influence of this ligand on the selectivity of catalytic reactions and in the rational design of new catalysts. mdpi.com
The performance of a catalyst is often dictated by the steric and electronic properties of its ligands. nih.gov The cyclohexyl group imparts specific characteristics to the cyclopentadienyl ligand:
Steric Bulk: The cyclohexyl group is significantly larger than a methyl group (as in Cp*) or a hydrogen atom (as in Cp). This steric hindrance can create a specific pocket around the metal center, influencing which substrates can bind and how they approach the metal, thereby controlling regio- and stereoselectivity. acs.org
Electronic Properties: As an alkyl group, it is electron-donating, which increases the electron density on the metal center. This can affect the metal's reactivity, for example, by enhancing its ability to engage in oxidative addition or reductive elimination steps in a catalytic cycle.
Computational tools are used to quantify these properties and correlate them with catalytic performance. rsc.org For instance, parameters like the ligand cone angle and percent buried volume can be calculated to describe the steric environment. DFT calculations can model key steps in a catalytic cycle, such as substrate binding and transition states for bond formation, to predict which stereoisomeric product will be formed preferentially. rsc.org This in silico approach accelerates catalyst development by allowing researchers to screen a wide variety of potential ligand structures and identify promising candidates for experimental synthesis. rsc.orgethz.ch By systematically modifying ligands and calculating the resulting effects on reaction barriers, computational models provide a predictive framework for rational catalyst design. semanticscholar.org
Molecular Dynamics Simulations and Conformational Analysis of Cyclohexyl-Substituted Cyclopentadienes
The key conformational features of this molecule are:
The Cyclohexane (B81311) Ring Conformation: The cyclohexane moiety itself strongly prefers a chair conformation to minimize angle and torsional strain. sapub.org Ring flipping between the two possible chair conformations is a dynamic process. youtube.com
The Orientation of the Cyclohexyl Group: The single bond connecting the cyclohexane ring to the cyclopentadiene ring allows for rotation. The orientation of the cyclohexyl group relative to the planar cyclopentadiene ring will be governed by steric interactions. The most stable conformers will minimize steric clash between the hydrogens on the cyclopentadiene ring and the axial and equatorial hydrogens on the C1 carbon of the cyclohexane ring.
While simple molecular mechanics can predict the lowest energy conformers, molecular dynamics simulations provide a more complete picture by exploring the conformational landscape at a given temperature. nih.gov MD simulations track the atomic motions of a molecule over time, allowing for the observation of conformational transitions, such as the chair-chair interconversion of the cyclohexane ring. nih.gov These simulations can generate a Boltzmann-weighted distribution of conformers, revealing which shapes the molecule is most likely to adopt in solution. nih.gov This information is critical, as the dominant conformation of the molecule can significantly influence its reactivity and its effectiveness as a ligand in a catalyst. For example, the steric profile presented by the ligand to an incoming substrate depends on the time-averaged orientation of the bulky cyclohexyl group. libretexts.orgopenochem.org
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation in Cyclopenta 1,3 Dien 1 Yl Cyclohexane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and investigation of dynamic processes in (Cyclopenta-1,3-dien-1-yl)cyclohexane. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the chemical environment of each nucleus.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the cyclopentadienyl (B1206354) and cyclohexyl moieties. The olefinic protons of the cyclopentadiene (B3395910) ring typically resonate in the downfield region, generally between 6.0 and 6.5 ppm, due to the deshielding effect of the π-electron system. The allylic protons on the cyclopentadiene ring would appear further upfield. The protons of the cyclohexyl group would exhibit complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The proton at the point of attachment between the two rings (the methine proton on the cyclohexyl group) would likely appear at a slightly downfield-shifted position compared to the other cyclohexyl protons due to the influence of the adjacent π-system.
The ¹³C NMR spectrum provides complementary information. The olefinic carbons of the cyclopentadiene ring are expected to have chemical shifts in the range of 120-140 ppm. The carbon atom of the cyclopentadiene ring attached to the cyclohexyl group would have a distinct chemical shift. The saturated carbons of the cyclohexyl ring would appear in the upfield region, typically between 25 and 45 ppm.
Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. sapub.org These techniques help establish proton-proton and proton-carbon correlations, respectively, providing definitive evidence for the connectivity of the molecular structure.
Dynamic NMR (DNMR) spectroscopy could be employed to study conformational changes, such as the ring-flipping of the cyclohexane (B81311) moiety, and potential fluxional processes within the cyclopentadienyl ring. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers associated with these dynamic processes.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopentadienyl Olefinic Protons | 6.0 - 6.5 | Multiplet |
| Cyclopentadienyl Allylic Protons | ~3.0 | Multiplet |
| Cyclohexyl Methine Proton (attachment point) | 2.0 - 2.5 | Multiplet |
| Cyclohexyl Methylene Protons | 1.0 - 2.0 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Cyclopentadienyl Olefinic Carbons | 120 - 140 |
| Cyclopentadienyl Allylic Carbon | ~40 |
| Cyclohexyl Methine Carbon (attachment point) | 45 - 55 |
| Cyclohexyl Methylene Carbons | 25 - 35 |
Infrared (IR) Spectroscopy for Bonding Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the bonding within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds in the molecule.
The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the sp²-hybridized carbons in the cyclopentadiene ring are expected to appear above 3000 cm⁻¹, typically in the range of 3050-3150 cm⁻¹. In contrast, the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl ring will be observed below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ region.
The C=C stretching vibrations of the conjugated diene system in the cyclopentadiene ring will give rise to one or more characteristic absorption bands in the region of 1600-1650 cm⁻¹. The exact position and number of these bands can provide information about the symmetry and conjugation within the ring. The C-C single bond stretching vibrations within both rings will appear in the fingerprint region of the spectrum, which is typically below 1500 cm⁻¹.
Analysis of the fine structure of these bands, as well as the presence of overtones and combination bands, can provide further details about the molecular structure and conformation. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | sp² C-H (Cyclopentadienyl) | 3050 - 3150 |
| C-H Stretch | sp³ C-H (Cyclohexyl) | 2850 - 2960 |
| C=C Stretch | Conjugated Diene (Cyclopentadienyl) | 1600 - 1650 |
| C-H Bend | Methylene (Cyclohexyl) | ~1450 |
Advanced Spectroscopic Methods in Reaction Monitoring for Cyclopentadiene Derivatives
The study of reaction mechanisms involving cyclopentadiene derivatives, such as the well-known Diels-Alder reaction, benefits immensely from the use of advanced, in-situ spectroscopic techniques. rsc.orgrsc.org These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample quenching and subsequent analysis.
Time-resolved NMR spectroscopy is a powerful tool for following the progress of a reaction directly in the NMR tube. By acquiring spectra at regular intervals, it is possible to track the changes in the concentrations of different species and thereby determine reaction kinetics. This technique is particularly useful for identifying and characterizing transient intermediates that may not be observable by conventional methods.
In-situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, can also be employed to monitor reactions in real-time. This method is advantageous as it can be used under a wide range of reaction conditions, including high pressure and temperature. The changes in the IR absorption bands corresponding to specific functional groups of the reactants and products provide a direct measure of the reaction progress.
For more complex reaction systems, the combination of multiple spectroscopic techniques with chemometric analysis can provide a comprehensive understanding of the reaction mechanism. For instance, coupling in-situ NMR and IR with computational modeling can help to elucidate complex reaction networks and identify the key factors controlling selectivity and yield. The application of these advanced methods to reactions involving this compound would enable a detailed mechanistic understanding, facilitating the optimization of synthetic routes and the discovery of new chemical transformations.
Q & A
Basic: What synthetic methodologies are effective for preparing (cyclopenta-1,3-dien-1-yl)cyclohexane?
Methodological Answer:
The synthesis typically involves coupling a cyclopentadienyl moiety to a cyclohexane backbone. Two approaches are prominent:
- Diels-Alder Reaction : Cyclopentadiene (diene) reacts with a cyclohexene derivative (dienophile) under thermal or Lewis acid-catalyzed conditions . For example, using cyclohexene oxide as the dienophile in the presence of BF₃·Et₂O yields bicyclic adducts.
- Alkylation : Cyclopentadienyl lithium or Grignard reagents can alkylate cyclohexyl halides. Solvent choice (e.g., THF or Et₂O) and low temperatures (−78°C) minimize side reactions .
Key Considerations : Monitor reaction progress via TLC (hexane/EtOAc) and purify via column chromatography. Confirm regioselectivity using -NMR (cyclopentadienyl protons at δ 5.5–6.5 ppm) .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- -NMR : Cyclopentadienyl protons appear as a multiplet (δ 5.5–6.5 ppm), while cyclohexane protons show axial/equatorial splitting (δ 1.0–2.5 ppm). Coupling constants () distinguish chair conformations .
- IR : C=C stretching in the cyclopentadienyl group appears at ~1600 cm⁻¹.
- MS (EI) : Molecular ion peak at m/z 160 (C₁₁H₁₆) with fragmentation patterns (e.g., loss of cyclohexane, m/z 80) .
Validation : Cross-check with computational simulations (DFT/B3LYP/6-31G**) for spectral assignments .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Flammability : Flash point ≈18°C (similar to cyclohexa-1,3-diene). Store under nitrogen at −20°C in amber glass .
- PPE : Use nitrile gloves, EN 166-certified goggles, and flame-resistant lab coats. Work in fume hoods with explosion-proof equipment .
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with 10% aqueous NaHCO₃ .
Advanced: How does the cyclohexane ring’s conformation affect the electronic properties of the cyclopentadienyl group?
Methodological Answer:
- Computational Analysis : DFT studies (B3LYP/6-311+G**) reveal that axial substitution on cyclohexane increases steric strain, reducing cyclopentadienyl conjugation. This lowers HOMO energy (−6.2 eV vs. −5.8 eV for equatorial) .
- Experimental Validation : UV-Vis spectroscopy shows λₘₐₓ shifts from 245 nm (axial) to 260 nm (equatorial) due to altered π-orbital overlap .
Data Contradiction : Conflicting reports on HOMO levels can arise from solvent polarity effects. Use gas-phase DFT or low-polarity solvents (cyclohexane) for consistency .
Advanced: How can conflicting thermodynamic data (e.g., ΔfH°) for this compound be resolved?
Methodological Answer:
- Source Evaluation : Cross-reference NIST WebBook data (e.g., ΔfH° = 98.3 kJ/mol) with high-level computational methods (G4 thermochemistry) .
- Experimental Replication : Perform combustion calorimetry in triplicate, using purified samples (≥99% by GC). Correct for moisture using Karl Fischer titration .
Note : Discrepancies >5% may indicate isomerization during measurement. Use low-temperature DSC to confirm phase stability .
Advanced: What strategies optimize catalytic systems for functionalizing this compound?
Methodological Answer:
- Metal Catalysts : Pd(0)/NHC complexes (e.g., Pd-PEPPSI) enable C–H functionalization at the cyclopentadienyl group. Optimize solvent (toluene) and temperature (80°C) for >90% yield .
- Photoredox Catalysis : Ru(bpy)₃²⁺ under blue LED light facilitates radical addition to the diene. Use LiClO₄ as an electrolyte to enhance charge transfer .
Troubleshooting : If side reactions dominate, introduce steric hindrance (e.g., tert-butyl groups) on the cyclohexane ring .
Advanced: How can contradictory 13C^{13}\text{C}13C-NMR data for the cyclopentadienyl carbons be resolved?
Methodological Answer:
- Dynamic Effects : At room temperature, ring puckering in cyclohexane causes signal broadening. Use low-temperature NMR (−40°C) to freeze conformers .
- Isotopic Labeling : Synthesize -labeled analogs to assign peaks unambiguously. Compare with DFT-predicted chemical shifts (error margin ±2 ppm) .
Case Study : A 2023 study resolved δ 125–130 ppm overlaps by using DEPT-135 and HSQC correlation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
